molecular formula C6H5ClN2O4 B2741130 Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate CAS No. 1706433-18-2

Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate

Cat. No. B2741130
CAS RN: 1706433-18-2
M. Wt: 204.57
InChI Key: OUHBTZGZPWAUIZ-UHFFFAOYSA-N
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Description

“Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate” is a chemical compound that belongs to the class of organic compounds known as pyrroles . Pyrroles are compounds containing a pyrrole ring, which is a five-membered aromatic heterocycle with one nitrogen atom and four carbon atoms .


Synthesis Analysis

The synthesis of pyrrole derivatives like “this compound” often involves the Paal-Knorr pyrrole synthesis, which is a condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines to highly valuable 2,5-unsubstituted pyrroles . The synthesis of N-substituted pyrroles can be achieved via the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be similar to that of its analogs such as Methyl 4-nitro-1H-pyrrole-2-carboxylate . The molecular formula of the latter is C6H6N2O4 .

Scientific Research Applications

Building Blocks for Heterocyclic Compounds

Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate serves as a versatile precursor for synthesizing various heterocyclic compounds, including 7-azaindole derivatives. These derivatives are synthesized through nucleophilic displacement reactions, highlighting the compound's utility in constructing complex heterocyclic frameworks which are essential in pharmaceuticals and agrochemicals (Figueroa‐Pérez et al., 2006).

Synthesis of Hydroporphyrins

Another significant application is in the synthesis of hydroporphyrins, a class of molecules with importance in photodynamic therapy and as synthetic chlorophyll analogs. A refined synthesis approach from pyrrole-2-carboxaldehyde demonstrates the compound's role in streamlining the production of these biologically relevant molecules, showcasing its value in medicinal chemistry and materials science (Ptaszek et al., 2005).

Polar [3+2] Cycloaddition Reactions

The compound also finds applications in cycloaddition reactions, serving as a building block for pyrrolidine derivatives through polar [3+2] cycloaddition. This process is crucial for creating molecules with potential use in medicine, such as drugs, and in industry, for example, as dyes or agrochemical substances, demonstrating the compound's versatility in organic synthesis (Żmigrodzka et al., 2022).

Electron Spin Relaxation Studies

Furthermore, derivatives of this compound have been explored in the context of electron spin relaxation studies for DEER distance measurement at room temperature. This highlights its application in the field of biophysics and structural biology, where accurate distance measurements at the molecular level are crucial (Huang et al., 2016).

Organocatalysts for Transesterification

Additionally, related pyrrole derivatives are investigated as organocatalysts for transesterification reactions, demonstrating the compound's utility in facilitating chemical transformations with relevance in the synthesis of biodiesel and other ester-based compounds (Ishihara et al., 2008).

Mechanism of Action

Target of Action

Methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate, also known as 4-Chloro-5-nitro-1H-pyrrole-2-carboxylic acid methyl ester, is a derivative of the indole group . Indole derivatives are known to have a wide range of biological activities and are found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .

Mode of Action

Indole derivatives, to which this compound belongs, are known to interact with their targets, causing various changes . These changes can lead to the treatment of various disorders in the human body .

Biochemical Pathways

Indole derivatives are known to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that these compounds may interact with a wide range of biochemical pathways.

Pharmacokinetics

The physical properties of the compound, such as its melting point, suggest that it may have certain bioavailability characteristics .

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

Action Environment

Like other chemical compounds, its action and stability are likely to be influenced by factors such as temperature, ph, and the presence of other substances .

properties

IUPAC Name

methyl 4-chloro-5-nitro-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O4/c1-13-6(10)4-2-3(7)5(8-4)9(11)12/h2,8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUHBTZGZPWAUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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